![molecular formula C18H19BrN2OS B2982785 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide CAS No. 1059072-96-6](/img/structure/B2982785.png)

2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

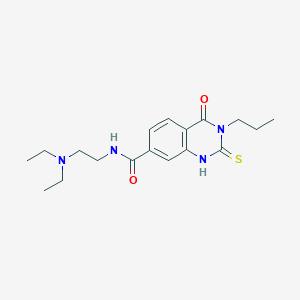

“2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . This method is general, inexpensive, and versatile .

Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Physical and Chemical Properties Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Palladium-Catalyzed Carbonylative Synthesis

The reactivity of related compounds under palladium-catalyzed oxidative aminocarbonylation conditions has been explored, offering a pathway for the synthesis of functionalized benzimidazothiazoles. This process utilizes 2-prop-2-ynylsulfanyl-3H-benzimidazolium salts, reacting them with amines, carbon monoxide, and oxygen to yield 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides. The efficiency of this synthesis demonstrates the compound's potential as a precursor in complex organic syntheses, supported by X-ray diffraction analysis of the products (Veltri et al., 2016).

Imidazole and Benzimidazole Additions

Research on the addition of imidazole and benzimidazole to quinones has been carried out, showing how these reactions yield various substituted hydroquinones. This work elucidates the chemistry of benzimidazole derivatives and their potential in synthesizing novel compounds with significant chemical and biological activities (Escolástico et al., 1994).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

A study describes the synthesis of derivatives incorporating a thieno[2,3-b]thiophene moiety, showcasing the versatility and accessibility of such compounds. This research indicates the compound's utility in creating materials with potential electronic, optical, and biological applications (Mabkhot et al., 2010).

Synthesis and Characterization of Phenylmethyl-2-imidazol-1-ylethanoate

This research focuses on the synthesis and characterization of Phenylmethyl-2-imidazol-1-ylethanoate, a compound demonstrating the broad applicability of benzimidazole derivatives in synthesizing novel chemical entities. The study provides insights into the methodologies for creating such compounds and their potential uses in further chemical synthesis (Liu Li-li, 2011).

Electrosynthesis and Bifunctional Electrocatalysis

The electrosynthesis of an imidazole derivative has been achieved, leading to the development of a multi-wall carbon nanotube modified glassy carbon electrode. This electrode serves as an efficient bifunctional electrocatalyst for the oxidation of biomolecules, demonstrating the compound's potential in sensor development and analytical applications (Nasirizadeh et al., 2013).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability .

Result of Action

It’s known that imidazole derivatives can have various biological activities, such as antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

It’s known that environmental factors can greatly influence the action of a drug .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on expanding the range of biological activities of these compounds and exploring their potential in various therapeutic applications .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS.BrH/c1-11-8-12(2)17(13(3)9-11)16(21)10-22-18-19-14-6-4-5-7-15(14)20-18;/h4-9H,10H2,1-3H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSAHHYWIKJFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC3=CC=CC=C3N2)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)

![methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2982704.png)

![3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2982706.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)

![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)

![Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2982715.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)

![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)